2-(2-Chloro-4,5-dimethylphenoxy)acetamide
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Overview
Description
2-(2-Chloro-4,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating (50-80°C).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or water, and room temperature to reflux conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxyacetamides.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
2-(2-Chloro-4,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-(2-Chloro-4,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(2-chloro-4,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13) |
InChI Key |
UBVQWSZFVRSQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OCC(=O)N |
Origin of Product |
United States |
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